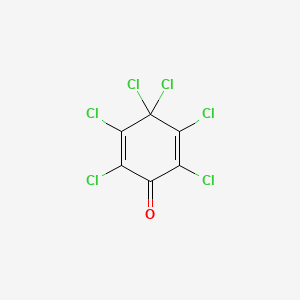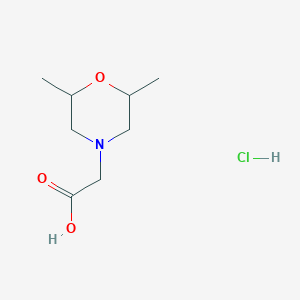
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6Cl6O. It is a yellow to brown crystalline solid and is known for its high chlorine content. This compound is sometimes informally referred to as hexachlorophenol, although it is not a phenol but a ketone .
Vorbereitungsmethoden
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be synthesized through several methods:
Chlorination of Phenol: This is the most common method, where phenol is chlorinated using chlorine gas in the presence of a metal chloride catalyst, such as ferric chloride.
Alkaline Hydrolysis of Polychlorinated Benzenes: This method involves the hydrolysis of polychlorinated benzenes at high temperature and pressure.
Conversion of Diazonium Salts of Chlorinated Anilines: This method involves the conversion of diazonium salts of chlorinated anilines.
Chlorination of Phenolsulfonic Acids and Benzenesulfonic Acids: This method involves the chlorination of phenolsulfonic acids and benzenesulfonic acids followed by the removal of the sulfonic acid group.
Analyse Chemischer Reaktionen
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form chloranil.
Reduction: Reduction reactions can yield less chlorinated cyclohexadienones.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents and conditions used in these reactions include chlorine gas, ferric chloride, and alkaline conditions. Major products formed from these reactions include chloranil and various substituted cyclohexadienones .
Wissenschaftliche Forschungsanwendungen
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of hexachloro-2,5-cyclohexadien-1-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, particularly affecting enzymes involved in oxidative stress and detoxification pathways . The compound’s high chlorine content allows it to interact with and disrupt cellular processes, leading to its various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide.
Chloranil: A chlorinated quinone used in organic synthesis.
This compound is unique due to its specific structure and high chlorine content, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
599-52-0 |
|---|---|
Molekularformel |
C6Cl6O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6Cl6O/c7-1-3(13)2(8)5(10)6(11,12)4(1)9 |
InChI-Schlüssel |
SLKWROUNLHVIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C(C1=O)Cl)Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Nitroso-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B8807786.png)





